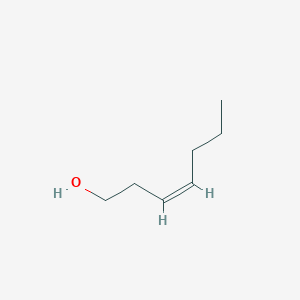

cis-3-Hepten-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hept-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZQUCJFTUULJX-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883743 | |

| Record name | 3-Hepten-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-81-2 | |

| Record name | cis-3-Hepten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hepten-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hepten-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hept-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4D00V63H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-3-Hepten-1-ol biosynthesis pathway in plants

An In-Depth Technical Guide to the Putative Biosynthesis of cis-3-Hepten-1-ol in Plants

Abstract

This compound is a C7 volatile organic compound that contributes to the characteristic "green" aroma of various plants. While the biosynthesis of C6 and C9 green leaf volatiles (GLVs) via the lipoxygenase (LOX) pathway is well-established, the precise pathway for C7 compounds remains an area of active investigation. This technical guide synthesizes current knowledge to propose a putative biosynthetic pathway for this compound, grounded in the established principles of the canonical LOX pathway. We provide a detailed examination of the key enzyme families likely involved, including lipases, lipoxygenases (LOX), hydroperoxide lyases (HPL), and alcohol dehydrogenases (ADH). Furthermore, this guide offers field-proven, step-by-step experimental protocols for researchers aiming to elucidate this pathway, covering enzyme activity assays, metabolite profiling, and gene expression analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the biosynthesis of this and other less common plant-derived volatiles.

Introduction: The Enigma of C7 Green Leaf Volatiles

Green Leaf Volatiles (GLVs) are critical components of plant biology, acting as defense compounds against herbivores and pathogens, and as signaling molecules in plant-to-plant communication.[1][2] The vast majority of studied GLVs are C6 and C9 aldehydes, alcohols, and their esters, such as hexenal, hexenol, nonenal, and nonenol.[1][3] These are known to be synthesized via the lipoxygenase (LOX) pathway, which is rapidly initiated in response to tissue damage.[4]

This compound, a C7 alcohol, presents a biosynthetic puzzle. Its structure suggests a relationship to the LOX pathway, yet the canonical pathway, starting from C18 fatty acids like linolenic and linoleic acid, is designed to produce C6 and C9 fragments.[1][5] The formation of a C7 volatile implies either a different starting substrate or a novel enzymatic cleavage activity.

This guide proposes a hypothetical, yet mechanistically plausible, biosynthetic pathway for this compound. We posit that a less abundant, or perhaps stress-induced, polyunsaturated fatty acid serves as the precursor, which is then processed by the core enzymatic machinery of the LOX pathway. The following sections will dissect this proposed pathway and provide the technical methodologies required for its validation.

A Putative Biosynthetic Pathway for this compound

The proposed pathway is a four-step enzymatic cascade localized primarily within the chloroplasts and cytoplasm, initiated upon cellular disruption.

-

Substrate Release: A specific polyunsaturated fatty acid (PUFA), hypothesized to be a C16 variant or an alternative C18 isomer, is released from chloroplast membranes by the action of a Lipase or Galactolipase .

-

Oxygenation: The free PUFA is oxygenated by a specific Lipoxygenase (LOX) isoform to create a fatty acid hydroperoxide. The position of oxygenation is critical for determining the final products.

-

Cleavage: A Hydroperoxide Lyase (HPL) , a specialized cytochrome P450 enzyme (CYP74B or CYP74C), catalyzes the cleavage of the hydroperoxide intermediate.[5] This crucial step is proposed to yield a C7 volatile aldehyde, cis-3-heptenal, and a corresponding C9 oxo-acid.

-

Reduction: The resulting cis-3-heptenal is reduced to this compound by an Alcohol Dehydrogenase (ADH) , utilizing NADH or NADPH as a cofactor.[6]

This proposed cascade provides a testable framework for researchers. The primary challenge lies in identifying the specific precursor fatty acid and the HPL isoform responsible for the atypical C7/C9 cleavage.

Caption: Proposed biosynthetic pathway for this compound in plants.

Key Enzyme Families: Characteristics and Experimental Causality

Understanding the function and properties of the enzyme families in the canonical LOX pathway is fundamental to designing experiments for the C7 pathway.

Lipases (EC 3.1.1)

-

Function: Catalyze the hydrolysis of ester bonds in lipids to release free fatty acids. In the context of GLV synthesis, these are often galactolipases that act on chloroplast membranes.

-

Causality in Experimental Design: Assaying for lipase activity is the logical first step to confirm that a suitable precursor can be liberated from the plant's lipid pool. The choice of substrate for the assay (e.g., specific galactolipids) can help narrow down the potential starting material.

Lipoxygenases (LOX) (EC 1.13.11)

-

Function: A family of non-heme iron-containing dioxygenases that catalyze the stereo- and regiospecific oxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure.[1] They are classified as 9-LOX or 13-LOX based on the carbon atom they oxygenate on a C18 fatty acid chain.

-

Causality in Experimental Design: The choice of which LOX isoforms to investigate is critical. A researcher would screen known LOX homologs for activity against a panel of potential, less common fatty acid substrates. The product, a specific hydroperoxide, dictates the subsequent cleavage pattern. Identifying the correct LOX-substrate pair is a cornerstone of elucidating the pathway.

Hydroperoxide Lyases (HPL) (EC 4.1.2)

-

Function: Members of the CYP74 clan of cytochrome P450 enzymes that cleave fatty acid hydroperoxides into an aldehyde and an ω-oxo-acid.[5] The specificity of HPL for the hydroperoxide determines the chain length of the resulting volatile. For example, 13-HPLs cleave 13-hydroperoxides to yield C6 aldehydes and C12 oxo-acids.[7]

-

Causality in Experimental Design: HPL is the most critical enzyme for determining the C7 structure. A self-validating HPL assay must use the hydroperoxide product from the LOX reaction as its substrate. The detection of a C7 aldehyde product (e.g., by GC-MS) would be strong evidence for a novel HPL activity or a known HPL acting on a novel substrate.

Alcohol Dehydrogenases (ADH) (EC 1.1.1)

-

Function: A broad family of oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols using NAD(P)H as a reductant.[6]

-

Causality in Experimental Design: ADH activity is generally promiscuous. The key experimental question is not whether ADH activity exists, but whether the expression of a specific ADH isoform correlates with the production of this compound. Genetic approaches, such as silencing or overexpressing a candidate ADH gene, can provide definitive proof of its role.[8]

Experimental Protocols for Pathway Elucidation

The following protocols provide a robust framework for investigating the proposed biosynthetic pathway.

Protocol 1: Volatile Metabolite Profiling by HS-SPME-GC/MS

This protocol is designed to identify and quantify this compound and its potential aldehyde precursor in plant tissue.

Workflow Diagram:

Caption: Workflow for plant volatile analysis using HS-SPME-GC/MS.

Step-by-Step Methodology:

-

Sample Preparation: Excise a standardized amount of plant tissue (e.g., 100 mg of leaf material) and place it into a 20 mL glass headspace vial.

-

Wounding: To initiate GLV biosynthesis, mechanically damage the tissue consistently (e.g., with a sterile glass rod). Seal the vial immediately with a PTFE/silicone septum cap.

-

Incubation: Incubate the vial at room temperature (e.g., 25°C) for 30 minutes to allow volatiles to accumulate in the headspace.

-

Headspace Solid-Phase Microextraction (HS-SPME): Manually or with an autosampler, expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the collected volatiles from the SPME fiber in the hot inlet of the GC (e.g., 250°C).

-

Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Employ a temperature program that effectively separates C7 volatiles, for example: initial 40°C for 2 min, ramp at 5°C/min to 180°C, then at 20°C/min to 250°C.

-

The mass spectrometer should be operated in electron ionization (EI) mode (70 eV), scanning a mass range of m/z 35-350.

-

-

Data Analysis: Identify this compound and cis-3-heptenal by comparing their mass spectra and retention indices to authentic standards and reference libraries (e.g., NIST).

Protocol 2: Enzyme Activity Assays

These spectrophotometric assays are designed to measure the activity of the key enzyme families.

Summary of Enzyme Assays:

| Enzyme Family | Principle | Substrate(s) | Wavelength |

|---|---|---|---|

| Lipoxygenase (LOX) | Formation of conjugated dienes | Polyunsaturated Fatty Acids | 234 nm |

| Hydroperoxide Lyase (HPL) | Decrease in conjugated dienes | Fatty Acid Hydroperoxides | 234 nm |

| Alcohol Dehydrogenase (ADH) | Oxidation of NAD(P)H | Aldehydes (e.g., cis-3-heptenal) | 340 nm |

Step-by-Step Methodology (HPL Assay Example): Causality: This assay is designed as a coupled reaction to the LOX assay. It is crucial to use the product of the LOX reaction (the hydroperoxide) as the substrate for the HPL assay to ensure biological relevance. The disappearance of the hydroperoxide, monitored at 234 nm, is a direct measure of HPL activity.

-

Crude Protein Extraction:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 4 mM DTT, 1% PVPP).

-

Centrifuge at 15,000 x g for 20 min at 4°C.

-

Collect the supernatant as the crude enzyme extract. Determine protein concentration using a Bradford or BCA assay.

-

-

Substrate Preparation: Synthesize the fatty acid hydroperoxide substrate by incubating a putative precursor fatty acid (e.g., a C16 PUFA) with a commercial soybean LOX preparation. Purify the hydroperoxide using solid-phase extraction.

-

Assay Reaction:

-

In a quartz cuvette, combine 950 µL of assay buffer (e.g., 100 mM phosphate buffer, pH 6.5) and 20 µL of the crude protein extract.

-

Initiate the reaction by adding 30 µL of the hydroperoxide substrate (to a final concentration of ~50 µM).

-

Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

-

-

Calculation: Calculate the specific activity using the molar extinction coefficient for the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹). Express activity as µmol/min/mg protein.

Protocol 3: Candidate Gene Expression Analysis by RT-qPCR

This protocol investigates whether the expression of candidate genes (e.g., homologs of known HPLs) is induced by wounding, correlating gene activity with C7 volatile production.

Workflow Diagram:

Caption: Workflow for Relative Gene Expression Analysis using RT-qPCR.

Step-by-Step Methodology:

-

Experimental Setup: Create two groups of plants: unwounded controls and mechanically wounded plants. Collect tissue samples at various time points post-wounding (e.g., 0, 30, 60, 120 minutes). Immediately freeze samples in liquid nitrogen.

-

RNA Extraction: Extract total RNA from ~100 mg of tissue using a commercial kit or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

DNase Treatment and cDNA Synthesis: Treat 1 µg of total RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

Primer Design: Design qPCR primers for your candidate genes (e.g., HPL homologs identified via bioinformatics) and for a stable reference gene (e.g., Actin or Ubiquitin). Primers should amplify a product of 80-150 bp and have similar melting temperatures.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-400 nM), and diluted cDNA template.

-

Run the qPCR on a real-time PCR instrument with a standard thermal profile (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Include a melt curve analysis to verify product specificity.

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the wounded samples to the time-zero control.

Conclusion and Future Directions

The biosynthesis of this compound in plants most likely leverages the enzymatic machinery of the well-known lipoxygenase pathway, but with a currently unidentified substrate or a novel enzymatic specificity. The hypothetical pathway and experimental protocols presented in this guide provide a comprehensive roadmap for researchers to systematically investigate and ultimately elucidate this metabolic process.

Future work should focus on:

-

Substrate Identification: Utilizing lipidomics to identify unusual fatty acids in plants that produce C7 volatiles, especially after wounding.

-

Enzyme Discovery: Combining proteomics and transcriptomics to identify LOX, HPL, and ADH candidates whose expression patterns correlate with this compound production.

-

Functional Genomics: Using techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9 to knock out candidate genes and confirm their function in vivo.

By applying these integrated approaches, the scientific community can resolve the enigma of C7 volatile biosynthesis, deepening our understanding of the vast metabolic diversity of the plant kingdom.

References

A consolidated list of references cited in this technical guide.

-

Gigot, C., et al. (2010). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnologie, Agronomie, Société et Environnement, 14(3), 451-460. [Link]

-

Dudareva, N., & Pichersky, E. (2006). Biosynthesis of Plant Volatiles: Nature's Diversity and Ingenuity. Plant Physiology, 135(4), 1893-1902. [Link]

-

Hubert, J., et al. (2020). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Molecules, 25(22), 5449. [Link]

-

Pichersky, E., & Gershenzon, J. (2002). The formation and function of plant volatiles: perfumes for pollinator attraction and defense. Current Opinion in Plant Biology, 5(3), 237-243. [Link]

-

Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology, 9(3), 274-280. [Link]

-

Croft, K. P., et al. (1993). Volatile products of the lipoxygenase pathway evolved from Phaseolus vulgaris (L.) leaves inoculated with Pseudomonas syringae pv phaseolicola. Plant Physiology, 101(1), 13-24. [Link]

-

Vancanneyt, G., et al. (2001). Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance. Proceedings of the National Academy of Sciences, 98(14), 8139-8144. [Link]

-

Ibdah, M., et al. (2010). Green routes to green notes. Chemical Engineering Transactions, 20, 241-246. [Link]

- Brunerie, P. (1992). Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids.

- Brunerie, P., & Koziet, Y. (1997). Process for producing natural cis-3-hexenol from unsaturated fatty acids.

-

Ameye, M., et al. (2018). Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology. Plant Biology, 20(4), 613-625. [Link]

-

Grechkin, A. N., et al. (2006). Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(12), 1419-1428. [Link]

-

Chehab, E. W., et al. (2006). Rice HYDROPEROXIDE LYASES with Unique Expression Patterns Generate Distinct Aldehyde Signatures in Arabidopsis. Plant Physiology, 141(2), 503-517. [Link]

-

Hatanaka, A., et al. (1992). Substrate Specificity of Tea Leaf Hydroperoxide Lyase. Zeitschrift für Naturforschung C, 47(9-10), 677-679. [Link]

-

Brühlmann, F., et al. (2013). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. Molecules, 18(11), 13626-13645. [Link]

-

Hasan, M. M., et al. (2020). Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling. International Journal of Molecular Sciences, 22(1), 239. [Link]

- Brunerie, P. (1990). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.

-

Knudsen, J. T., et al. (2023). Chemistry, biosynthesis and biology of floral volatiles: roles in pollination and other functions. Natural Product Reports, 40(10), 1645-1681. [Link]

-

Li, Y., et al. (2025). Current insights into plant volatile organic compound biosynthesis. Current Opinion in Plant Biology, 85, 102708. [Link]

-

Jin, J., et al. (2016). The Alcohol Dehydrogenase Gene Family in Melon (Cucumis melo L.): Bioinformatic Analysis and Expression Patterns. Frontiers in Plant Science, 7, 613. [Link]

-

Dudareva, N., et al. (2004). Biochemistry of Plant Volatiles. Plant Physiology, 135(4), 1893-1902. [Link]

-

Edmond, K. C., et al. (2025). Sugar alcohols in plants: implications for enhancing tree seedlings drought tolerance and production strategies. BMC Plant Biology, 25(1), 891. [Link]

-

Yang, Z., et al. (2024). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. Food Chemistry, 441, 138290. [Link]

-

Deair, K. (2022). The Effect Of Alcohol On Plants. Sciencing. [Link]

-

UniProt Consortium. (2012). HPL - Fatty acid hydroperoxide lyase, chloroplastic - Solanum lycopersicum (Tomato). UniProtKB. [Link]

-

Blažević, I., et al. (2023). Comprehensive Volatilome Signature of Various Brassicaceae Species. Plants, 12(1), 199. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volatile Products of the Lipoxygenase Pathway Evolved from Phaseolus vulgaris (L.) Leaves Inoculated with Pseudomonas syringae pv phaseolicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 6. sciencing.com [sciencing.com]

- 7. mdpi.com [mdpi.com]

- 8. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Natural Sources and Occurrence of cis-3-Hepten-1-ol

Introduction: Unveiling the Green Note of a C7 Volatile

cis-3-Hepten-1-ol, a C7 aliphatic alcohol, is a volatile organic compound (VOC) recognized for its potent and characteristic aroma. It imparts a fresh, green, leafy, and subtly fruity fragrance, making it a valuable component in the flavor and fragrance industries.[1] Often utilized to build realistic fruit and herbal aromatic profiles, its scent is reminiscent of freshly-mowed grass with herbaceous and floral undertones.[] While its C6 homolog, cis-3-hexen-1-ol (leaf alcohol), is extensively studied and documented as a primary "green leaf volatile" (GLV), this compound represents a less-characterized but significant contributor to the complex bouquet of natural aromas.

This technical guide provides a comprehensive overview of the known natural occurrence, putative biosynthetic origins, and analytical methodologies for this compound. It is designed for researchers, chemists, and product development professionals seeking to understand and harness the properties of this unique natural compound.

| Compound Property | Value |

| Chemical Formula | C₇H₁₄O[1][3] |

| Molar Mass | 114.19 g/mol [] |

| CAS Number | 1708-81-2[3] |

| Boiling Point | 166.8 °C at 760 mmHg[3] |

| Refractive Index | n20/D 1.440 - 1.450[] |

| Solubility | Insoluble in water; soluble in alcohol.[] |

| Sensory Profile | Fresh, green, leafy, grassy, herbaceous, floral.[1][] |

Section 1: Natural Occurrence and Biological Significance

The documentation of this compound's natural occurrence is less extensive than that of C6 GLVs. However, compelling evidence confirms its presence and interaction within plant biology. A pivotal study demonstrated that Arabidopsis thaliana is capable of taking up gaseous (Z)-3-heptenol from the environment and converting it into its corresponding non-volatile glucoside.[4][5] This metabolic action strongly implies that plants possess the enzymatic machinery to recognize and process this C7 alcohol, suggesting it is a natural component of the plant volatilome that can act as an environmental infochemical.[5]

While a definitive list of sources is still an active area of research, C7 volatiles are known constituents of various plant and fruit aromas. The presence of related compounds like 1-hepten-3-ol in fruits such as litchi further supports the existence of C7 alcohols in the plant kingdom.[6] GLVs, as a class, are not merely aromatic byproducts; they are crucial signaling molecules released in response to biotic and abiotic stresses, such as herbivory or mechanical damage.[5][7] They can act as airborne defense signals, priming nearby plants for an impending threat, or serve as attractants for the natural predators of herbivores.[8][9]

| Source Type | Organism / Matrix | Finding / Implication | Reference |

| Plants | Arabidopsis thaliana | Confirmed uptake and glucosylation of exogenous (Z)-3-heptenol. | [4][5] |

| Fruits | General | C7 volatiles are components of fruit aromas; specific data for this compound is limited but related C7 alcohols are found. | [6][10] |

| Beer | Hops-derived | Used as an analytical standard for hop-derived terpenoids in beer. | [3] |

Section 2: The Putative Biosynthetic Pathway

The biosynthesis of this compound in plants is hypothesized to occur via the lipoxygenase (LOX) pathway, a well-characterized metabolic cascade responsible for the production of C6 GLVs.[11][12][13] This pathway is initiated upon tissue damage, which triggers the release of polyunsaturated fatty acids (PUFAs) from cell membranes.

The proposed pathway for this compound is analogous to the formation of cis-3-hexen-1-ol from α-linolenic acid (C18:3). The formation of a C7 volatile likely requires cleavage of a different, yet structurally related, PUFA precursor.

Step 1: Lipoxygenase (LOX) Action The pathway begins when a specific lipoxygenase enzyme catalyzes the dioxygenation of a PUFA. For C6 volatiles, 13-LOX acts on α-linolenic acid to form (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[14]

Step 2: Hydroperoxide Lyase (HPL) Cleavage The hydroperoxide intermediate is then rapidly cleaved by a specific hydroperoxide lyase (HPL), a cytochrome P450 enzyme.[14] This enzyme cleaves the fatty acid chain. In the C6 pathway, HPL cleaves 13-HPOT into a C12 oxo-acid and the C6 aldehyde, (Z)-3-hexenal. By analogy, a specific HPL would cleave the corresponding C7-precursor hydroperoxide to yield (Z)-4-heptenal.

Step 3: Isomerization (Potential) The initial aldehyde, (Z)-4-heptenal, may undergo isomerization to a more stable conjugated form, though this is a secondary fate.

Step 4: Alcohol Dehydrogenase (ADH) Reduction Finally, the volatile aldehyde is reduced to its corresponding alcohol by an alcohol dehydrogenase (ADH) enzyme, utilizing NADH or NADPH as a cofactor.[13][15][16] This step converts (Z)-4-heptenal to cis-4-Hepten-1-ol or, through a similar pathway, other precursors to this compound.

Caption: Putative biosynthetic pathway for this compound via the LOX cascade.

Section 3: Analytical Methodologies

The analysis of trace-level volatile compounds like this compound from complex natural matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard methodology for such applications, offering a solvent-free, efficient, and highly sensitive approach.[17][18][19][20]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated workflow for the qualitative and quantitative analysis of this compound in a plant tissue matrix (e.g., leaves, fruit pulp).

1. Sample Preparation: 1.1. Weigh approximately 2.0 g of fresh plant material into a 20 mL headspace vial. To enhance volatile release, tissue can be flash-frozen in liquid nitrogen and gently ground. 1.2. Add 5.0 mL of a saturated sodium chloride (NaCl) solution to the vial. This increases the ionic strength of the matrix, promoting the partitioning of volatile analytes into the headspace. 1.3. (For quantification) Spike the sample with a known concentration of an appropriate internal standard (e.g., 1-octanol or a deuterated analog). 1.4. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction: 2.1. Place the vial in an autosampler tray equipped with an agitator and heater. 2.2. Equilibrate the sample at 60°C for 10 minutes with agitation to facilitate the release of volatiles into the headspace.[20] 2.3. Expose a 75 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes at 60°C to adsorb the analytes.[20]

3. GC-MS Analysis: 3.1. Immediately after extraction, introduce the SPME fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.[17] 3.2. Gas Chromatograph (GC) Conditions:

- Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.[17]

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program: Start at 40°C (hold for 3 min), ramp at 5°C/min to 180°C, then ramp at 15°C/min to 250°C (hold for 5 min).[17] 3.3. Mass Spectrometer (MS) Conditions:

- Ionization: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Scan Range: m/z 35-350.

4. Data Analysis: 4.1. Identify this compound by comparing its retention time and mass spectrum with an authentic chemical standard. 4.2. Confirm identity using mass spectral libraries (e.g., NIST, Wiley). 4.3. Quantify the compound by comparing the peak area of the analyte to the peak area of the internal standard.

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

Conclusion

This compound is a naturally occurring volatile compound that contributes a characteristic "green" aroma to the scent profiles of various natural products. While its presence is confirmed in the plant kingdom, the breadth of its natural sources remains an area ripe for discovery. Its biosynthesis is strongly presumed to follow the well-established lipoxygenase (LOX) pathway, analogous to its C6 counterpart, cis-3-hexen-1-ol. The analytical tools, particularly HS-SPME-GC-MS, are robust and readily available for researchers to further elucidate its distribution, concentration, and biological function across different species. Future research focusing on identifying the specific PUFA precursors and the precise lipoxygenase and hydroperoxide lyase enzymes involved in its formation will be critical to fully understanding and potentially harnessing the biosynthesis of this valuable C7 flavor and fragrance compound.

References

-

HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (2018). PMC. Available at: [Link]

-

Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. (n.d.). MDPI. Available at: [Link]

-

cis-3-Hexen-1-ol. (n.d.). Wikipedia. Available at: [Link]

-

HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region. (2022). MDPI. Available at: [Link]

-

The lipoxygenase pathway. (2002). PubMed. Available at: [Link]

-

HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region. (2022). ResearchGate. Available at: [Link]

-

This compound. (n.d.). MySkinRecipes. Available at: [Link]

-

This compound. (n.d.). LookChem. Available at: [Link]

-

HS-SPME-GC-MS analysis of volatile and semi-volatile compounds from Mikania glomerata dried leaves. (2015). ResearchGate. Available at: [Link]

-

An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. (2021). PMC - NIH. Available at: [Link]

-

The C 6-C 12 cleavage pathway to aldehydes and alcohols via a 13(S) - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

(Z)-3-hexen-1-ol, 928-96-1. (n.d.). The Good Scents Company. Available at: [Link]

-

Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume. (2022). Frontiers. Available at: [Link]

-

A short-chain aldehyde is a major lipoxygenase product in arachidonic acid-stimulated porcine leukocytes. (1986). PubMed. Available at: [Link]

-

Conversion of volatile alcohols into their glucosides in Arabidopsis. (n.d.). PMC - NIH. Available at: [Link]

-

1-Hepten-3-OL | C7H14O | CID 21057. (n.d.). PubChem. Available at: [Link]

-

(3E)-3-Hepten-1-ol | C7H14O | CID 5318018. (n.d.). PubChem - NIH. Available at: [Link]

-

Comprehensive Mapping of Volatile Organic Compounds in Fruits. (n.d.). Fondazione Edmund Mach. Available at: [Link]

-

Plant Volatiles. (2016). ResearchGate. Available at: [Link]

-

mVOC 4.0. (n.d.). Structural Bioinformatics Group. Available at: [Link]

-

Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato. (2023). PMC - NIH. Available at: [Link]

-

Comprehensive Volatilome Signature of Various Brassicaceae Species. (2023). PMC - NIH. Available at: [Link]

-

Volatile Constituents of Some Myrtaceous Edible and Medicinal Fruits from the Brazilian Amazon. (n.d.). MDPI. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. Conversion of volatile alcohols into their glucosides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Hepten-3-OL | C7H14O | CID 21057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comprehensive Volatilome Signature of Various Brassicaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. openpub.fmach.it [openpub.fmach.it]

- 11. mdpi.com [mdpi.com]

- 12. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Frontiers | Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume [frontiersin.org]

- 16. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of cis-3-Hepten-1-ol

An In-Depth Technical Guide to cis-3-Hepten-1-ol: Properties, Synthesis, and Applications

Abstract

This compound, also known as (Z)-3-Hepten-1-ol, is an unsaturated alcohol recognized for its potent and characteristic fresh, green, and grassy aroma.[1][] As a seven-carbon analog of the well-known "leaf alcohol" (cis-3-Hexen-1-ol), it holds significant value in the flavor and fragrance industries for imparting natural green notes to a variety of compositions.[1] Beyond its organoleptic properties, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, primary synthetic routes, and established applications, offering a critical resource for researchers, chemists, and professionals in drug development.

Compound Identification and Structure

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is foundational for all research and regulatory purposes. The universally recognized identifiers for this compound are detailed below.

| Identifier | Value |

| IUPAC Name | (3Z)-hept-3-en-1-ol[3] |

| Common Name | This compound[3] |

| CAS Number | 1708-81-2[3][4][5] |

| Molecular Formula | C₇H₁₄O[1][3][4] |

| Molecular Weight | 114.19 g/mol [1][3][4] |

| InChI Key | SDZQUCJFTUULJX-PLNGDYQASA-N[5][6] |

| Canonical SMILES | CCCC=CCCO[4] |

| Isomeric SMILES | CCC/C=C\CCO[4] |

| EC Number | 216-964-2[3][4] |

| UNII | LB4D00V63H[3][4] |

Molecular Structure and Stereochemistry

The structure of this compound consists of a seven-carbon chain containing a primary alcohol at the C1 position and a carbon-carbon double bond between the C3 and C4 positions. The critical feature of its stereochemistry is the cis or (Z) configuration of the substituents around the double bond. This geometry, where the higher-priority groups (the propyl and hydroxyethyl fragments) are on the same side of the double bond, is directly responsible for its distinct sensory properties.

Caption: 2D representation of this compound's molecular structure.

Physicochemical Properties

The physical properties of this compound dictate its behavior in various matrices, its appropriate handling procedures, and its potential applications. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless oily liquid | [7] |

| Odor | Dry, earthy, green, grassy, oily, waxy, herbal | [1][8] |

| Boiling Point | 166.8 °C at 760 mmHg92 °C at 60 mmHg | [4][8] |

| Melting Point | 26 °C (estimate) | [4] |

| Density | 0.844 - 0.850 g/mL at 25 °C | [4][5][8] |

| Refractive Index | n20/D 1.444 | [4][5][8] |

| Flash Point | 64 °C (147.2 °F) | [4] |

| Vapor Pressure | 0.579 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol | [][4] |

| LogP (XLogP3) | 1.9 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

The LogP value of 1.9 indicates a moderate level of lipophilicity, explaining its insolubility in water and good solubility in less polar organic solvents like ethanol.[][3][4] This property is crucial for its application in fragrance formulations, which are often oil- or alcohol-based, and is a key parameter in early-stage drug development for predicting membrane permeability.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups:

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretch (sp³): Multiple sharp bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C-H stretch (sp²): A medium to weak band just above 3000 cm⁻¹ (approx. 3010-3030 cm⁻¹), characteristic of the vinylic C-H bonds.

-

C=C stretch: A weak band around 1650-1670 cm⁻¹, which can be difficult to observe due to the non-polarized nature of the cis-double bond.

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹ for the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key expected signals include a triplet for the terminal methyl group (~0.9 ppm), multiplets for the methylene groups, two characteristic vinylic protons in the olefinic region (~5.3-5.5 ppm) with coupling constants confirming the cis-stereochemistry, and a triplet for the methylene group adjacent to the hydroxyl (~3.6 ppm). The hydroxyl proton signal will appear as a broad singlet whose chemical shift is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The sp² carbons of the double bond will appear in the downfield region (~125-135 ppm), while the carbon bearing the hydroxyl group will be observed around 60-65 ppm. The remaining sp³ carbons of the alkyl chain will appear in the upfield region (<40 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available for this compound.[6] The molecular ion peak (M⁺) at m/z = 114 would be expected, though it may be weak. Common fragmentation patterns for aliphatic alcohols include the loss of water (M-18) and alpha-cleavage.

Chromatographic Methods

Gas chromatography (GC) is the preferred method for analyzing the purity and isomeric composition of this compound. Kovats retention indices, which are standardized retention times, have been reported for this compound on both non-polar and polar stationary phases, allowing for reliable identification when compared against reference standards.[3]

Exemplary Protocol: GC-MS Analysis

This protocol describes a self-validating system for the identification and purity assessment of a this compound sample.

-

Sample Preparation: Prepare a 100 ppm solution of the this compound sample in high-purity ethanol. Prepare a similar solution of a certified reference standard.

-

Instrumentation: Use a gas chromatograph equipped with a non-polar (e.g., DB-5ms) or polar (e.g., WAX) capillary column, coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Validation and Analysis:

-

Inject the reference standard to determine its retention time and mass spectrum.

-

Inject the sample. The primary peak in the sample chromatogram must match the retention time of the standard.

-

The mass spectrum of the sample peak must match the library spectrum and the spectrum of the injected standard.

-

Purity is determined by the peak area percentage of the main peak relative to all other peaks in the chromatogram.

-

Synthesis and Reactivity

Key Synthetic Pathways

The most common and stereoselective industrial method for preparing cis-alkenes is the partial hydrogenation of the corresponding alkyne. For this compound, the precursor is 3-Heptyn-1-ol.

Causality in Catalyst Selection: The choice of catalyst is critical for success. A standard catalyst like Palladium on Carbon (Pd/C) would fully reduce the alkyne to the alkane (heptan-1-ol). Therefore, a "poisoned" or deactivated catalyst is required to stop the reaction at the alkene stage. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the classic choice for this transformation, ensuring high selectivity for the cis-alkene due to the syn-addition of hydrogen on the catalyst surface.[9]

Caption: General workflow for the synthesis of this compound.

Alternative biosynthetic routes have been explored for similar leaf alcohols, utilizing enzymes from plant tissues to oxidize unsaturated fatty acids, followed by yeast-mediated reduction.[10][11]

Chemical Reactivity

The reactivity of this compound is governed by its two functional groups:

-

Alcohol Group: Can undergo esterification with carboxylic acids to form fragrant esters, oxidation to form (Z)-3-heptenal or (Z)-3-heptenoic acid, and etherification.

-

Alkene Group: Can undergo addition reactions (e.g., hydrogenation to form heptan-1-ol, halogenation), epoxidation, and ozonolysis.

Applications in Research and Industry

-

Flavor and Fragrance: This is the primary application. Its fresh, green, leafy odor is used to build natural-smelling accords in fine fragrances, soaps, detergents, and other personal care products.[1] It can also be used in trace amounts in food flavorings to impart fruity or herbal nuances.[1]

-

Pharmaceutical and Fine Chemical Intermediate: As a bifunctional molecule, it serves as a valuable building block. The alcohol provides a handle for attaching the molecule to other scaffolds, while the cis-alkene can be used to introduce specific stereochemistry or be further functionalized in multi-step syntheses.[]

-

Analytical Standard: It is used as a reference compound in the analysis of volatile organic compounds, for example, in determining the terpenoid profile of beer derived from hops.[4]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a Category 4 Combustible Liquid.[12] While not highly flammable, it can ignite if heated. Some sources indicate it may cause skin irritation upon prolonged contact.[3]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[13][14]

-

Personal Protective Equipment:

-

Safe Handling Practices: Keep away from heat, sparks, and open flames.[12][13] Avoid contact with skin, eyes, and clothing.[12] Use spark-proof tools when handling large quantities.[14]

Caption: Chemical lifecycle and safe handling workflow.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[][12][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically through an approved waste disposal plant.[12]

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364517, (Z)-3-Hepten-1-ol. Retrieved from [Link]

-

Advance Scientific & Chemical. (n.d.). Material Safety Data Sheet: CIS-3-HEXENOL. Retrieved from [Link]

- Google Patents. (1992). EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids.

-

NIST. (n.d.). 3-Hepten-1-ol, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). cis-3-Hexen-1-ol. Retrieved from [Link]

- Google Patents. (1990). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.

- Google Patents. (2014). WO2014156781A1 - Production method for cis-3-hexene-1-ol.

Sources

- 1. This compound [myskinrecipes.com]

- 3. (Z)-3-Hepten-1-ol | C7H14O | CID 5364517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound [stenutz.eu]

- 6. 3-Hepten-1-ol, (Z)- [webbook.nist.gov]

- 7. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 8. This compound , 97% , 1708-81-2 - CookeChem [cookechem.com]

- 9. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]

- 10. EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids - Google Patents [patents.google.com]

- 11. FR2652587A1 - Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

An In-depth Technical Guide to the Spectroscopic Analysis of cis-3-Hepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hepten-1-ol is an organic compound with the chemical formula C₇H₁₄O. It is a colorless oily liquid with a powerful, fresh green odor, reminiscent of freshly cut grass. This compound and its derivatives are of significant interest in the flavor and fragrance industry and can also serve as valuable chiral building blocks in organic synthesis. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into experimental design, data interpretation, and the underlying scientific principles.

Molecular Structure and Key Features

This compound possesses two key functional groups that dictate its spectroscopic behavior: a cis-configured carbon-carbon double bond and a primary alcohol. The interplay of these features gives rise to a unique spectral fingerprint that can be deciphered using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite these vibrations, providing a powerful tool for functional group identification.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of this compound, a liquid at room temperature, is most readily obtained using the neat liquid sampling technique with Attenuated Total Reflectance (ATR) or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Step-by-Step Methodology (ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is typically presented in terms of transmittance or absorbance. For analysis, it is common to identify the wavenumbers of significant absorption bands.

Data Presentation and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of both the alcohol and the cis-alkene functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3338 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3010 | Medium | =C-H stretch (alkene) |

| ~2960, ~2931, ~2873 | Strong | C-H stretch (alkane) |

| ~1654 | Medium | C=C stretch (cis-alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1058 | Strong | C-O stretch (primary alcohol) |

| ~720 | Medium | =C-H bend (cis-alkene, out-of-plane) |

Causality Behind Spectral Features:

-

The Broad O-H Stretch: The broadness of the O-H stretching vibration, observed around 3338 cm⁻¹, is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.[1][2] This interaction weakens and lengthens the O-H bond, resulting in a lower vibrational frequency and a broad range of absorption energies.

-

Alkene C-H Stretch: The peak at approximately 3010 cm⁻¹ is characteristic of the stretching vibration of a hydrogen atom attached to a double-bonded carbon (=C-H), confirming the presence of the alkene moiety.[3]

-

Cis-Alkene Bending Vibration: The absorption around 720 cm⁻¹ is a crucial diagnostic peak for the cis stereochemistry of the double bond. This out-of-plane bending vibration is characteristic of cis-disubstituted alkenes.[4]

-

Primary Alcohol C-O Stretch: The strong absorption at approximately 1058 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei. This technique is arguably the most powerful tool for the complete structural elucidation of organic molecules.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.[8]

-

Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

-

Internal Standard (Optional): A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to provide a chemical shift reference at 0 ppm.

¹H NMR Data and Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environments, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.55 | m | 1H | H-4 |

| ~5.40 | m | 1H | H-3 |

| ~3.65 | t | 2H | H-1 |

| ~2.30 | q | 2H | H-2 |

| ~2.05 | q | 2H | H-5 |

| ~1.40 | sextet | 2H | H-6 |

| ~0.90 | t | 3H | H-7 |

| Variable | s (broad) | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

-

Olefinic Protons (H-3 and H-4): The signals in the region of 5.40-5.55 ppm are characteristic of protons attached to the double bond.[9] Their complex multiplicity arises from coupling to each other and to the adjacent methylene groups. The smaller coupling constant between these two protons is indicative of their cis relationship.

-

Protons Adjacent to the Hydroxyl Group (H-1): The triplet at approximately 3.65 ppm corresponds to the methylene group attached to the oxygen atom. The deshielding effect of the electronegative oxygen atom shifts this signal downfield. It appears as a triplet due to coupling with the two protons on the adjacent carbon (H-2).

-

Allylic Protons (H-2 and H-5): The protons on the carbons adjacent to the double bond (allylic protons) appear around 2.30 and 2.05 ppm.

-

Alkyl Protons (H-6 and H-7): The signals for the remaining alkyl protons appear further upfield, consistent with their saturated hydrocarbon environment.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and its signal is often a broad singlet due to rapid chemical exchange with trace amounts of water or acid.[10]

¹³C NMR Data and Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~134.8 | C-4 |

| ~124.5 | C-3 |

| ~62.3 | C-1 |

| ~30.8 | C-2 |

| ~29.3 | C-5 |

| ~22.6 | C-6 |

| ~14.1 | C-7 |

Interpretation of the ¹³C NMR Spectrum:

-

Olefinic Carbons (C-3 and C-4): The signals at approximately 134.8 and 124.5 ppm are characteristic of the sp²-hybridized carbons of the double bond.[4][9]

-

Carbon Bearing the Hydroxyl Group (C-1): The carbon attached to the hydroxyl group is deshielded and appears at around 62.3 ppm.[1]

-

Alkyl Carbons (C-2, C-5, C-6, C-7): The remaining sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Experimental Protocol: GC-MS Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[11]

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum Data and Fragmentation Analysis

The mass spectrum of this compound displays a molecular ion peak and a series of fragment ions that provide valuable structural information.

Key Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (114.19 g/mol ).[12] However, for primary alcohols, this peak can be weak or absent.

-

Loss of Water (M-18): A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at m/z 96.[13][14]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a characteristic fragmentation of alcohols. For this compound, this would involve the loss of a C₅H₉ radical, resulting in a resonance-stabilized fragment at m/z 45.[13][14] Another possible alpha-cleavage would be the loss of a hydrogen atom to give a peak at m/z 113.

-

Allylic Cleavage: The presence of the double bond allows for allylic cleavage, where the bond beta to the double bond is broken. This can lead to the formation of various resonance-stabilized carbocations.

Visualization of Key Fragmentation Pathways:

Sources

- 1. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. organomation.com [organomation.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sample preparation GC-MS [scioninstruments.com]

- 12. 3-Hepten-1-ol [webbook.nist.gov]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Discovery and historical context of cis-3-Hepten-1-ol

An In-depth Technical Guide to cis-3-Hepten-1-ol: From Discovery to Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant aliphatic alcohol with diverse applications. It is intended for researchers, scientists, and professionals in drug development, offering insights into its discovery, synthesis, and biological relevance.

Introduction: The Essence of Green

This compound, with the IUPAC name (Z)-hept-3-en-1-ol, is an organic compound that belongs to the family of "green leaf volatiles" (GLVs).[1] These compounds are responsible for the characteristic fresh, green aroma of freshly cut grass and crushed leaves.[][3] Its unique organoleptic properties have made it a valuable ingredient in the flavor and fragrance industries.[4] Beyond its sensory appeal, this compound plays a crucial role in chemical ecology as a semiochemical, mediating interactions between plants and insects.[1] More recently, its potential as a versatile chemical intermediate has garnered interest in various fields, including pharmaceuticals.[]

| Chemical Identifier | Value |

| IUPAC Name | (Z)-hept-3-en-1-ol |

| Synonyms | This compound, (Z)-3-Heptenol |

| CAS Number | 1708-81-2 |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless liquid |

| Odor | Fresh, green, grassy, herbaceous, floral |

Discovery and Historical Context: A Chapter in the Story of Green Leaf Volatiles

The discovery of this compound is intrinsically linked to the broader scientific exploration of green leaf volatiles (GLVs). While a specific date for its first isolation is not prominently documented, the understanding of this class of compounds has evolved over more than a century.

The scientific inquiry into the "smell of green" began in the late 19th and early 20th centuries. Initial research focused on the more abundant C6 GLVs, such as cis-3-Hexen-1-ol (leaf alcohol) and its corresponding aldehyde, cis-3-hexenal.[1] These C6 compounds were recognized as the primary contributors to the characteristic scent of freshly cut grass.

The development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century, enabled the identification of a wider array of volatile organic compounds from plant matter. This led to the characterization of less abundant but equally significant GLVs, including the C7 analogue, this compound, in various plant species.

Natural Occurrence and Biosynthesis: Nature's Green Signature

This compound is a natural product found in a variety of plants, contributing to their aromatic profile. It is typically released upon tissue damage, such as from herbivory or mechanical stress.

The biosynthesis of this compound follows the well-established lipoxygenase (LOX) pathway, which is responsible for the formation of all green leaf volatiles.[5][6][7][8] The process is initiated by the oxidative cleavage of unsaturated fatty acids.

The Lipoxygenase (LOX) Pathway:

-

Fatty Acid Release: Mechanical damage to plant tissues triggers the release of polyunsaturated fatty acids, primarily linolenic and linoleic acids, from cell membranes.

-

Hydroperoxidation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate.

-

Cleavage: Hydroperoxide lyase (HPL) then cleaves the hydroperoxide, resulting in the formation of short-chain aldehydes. For C7 volatiles, a different fatty acid precursor or a modified cleavage of a C18 fatty acid is likely involved, though the specific mechanism for C7 formation is less documented than for C6 GLVs.

-

Reduction: The resulting aldehyde, in this case, cis-3-heptenal, is subsequently reduced by alcohol dehydrogenase (ADH) to yield this compound.

Caption: Biosynthesis of this compound via the LOX pathway.

Chemical Synthesis: Crafting the Green Note

The chemical synthesis of this compound, particularly with high stereoselectivity for the cis (or Z) isomer, is of significant interest for its application in the flavor and fragrance industry. Several synthetic strategies have been developed to achieve this.

A common and effective method involves the stereoselective reduction of a corresponding alkyne, 3-heptyn-1-ol.

Stereoselective Alkyne Reduction:

The partial hydrogenation of 3-heptyn-1-ol over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), selectively yields the cis-alkene.[9] The quinoline in the catalyst mixture is crucial for preventing over-reduction to the alkane.

Caption: Synthesis of this compound from 3-heptyn-1-ol.

Other synthetic approaches may involve Wittig-type reactions or other stereoselective olefination methods to construct the cis-double bond.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application and analysis.

| Property | Value |

| Boiling Point | 166.8 °C at 760 mmHg |

| Flash Point | 64 °C |

| Density | 0.844 g/cm³ |

| Refractive Index | n20/D 1.444 (lit.) |

| Water Solubility | Insoluble |

The identification and quantification of this compound in various matrices are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile compounds like this compound.[10][11][12] A non-polar or semi-polar capillary column is commonly used for separation. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 114) and a specific fragmentation pattern that allows for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and for confirming the cis stereochemistry of the double bond.[13][14][15][16] The coupling constant between the vinylic protons in the ¹H NMR spectrum is a key indicator of the double bond geometry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group and the C=C double bond.

Biological Significance and Applications

This compound exhibits a range of biological activities and has found applications in several industries.

Semiochemical Activity

As a green leaf volatile, this compound acts as a semiochemical, a chemical messenger that carries information between organisms. It can act as a kairomone, a signal that benefits the receiver but not the emitter, by attracting herbivores to a damaged plant. Conversely, it can also function as a synomone, benefiting both the emitter and the receiver, by attracting predators and parasitoids of the herbivores.

Flavor and Fragrance Industry

The primary commercial application of this compound is in the flavor and fragrance industry.[4] Its fresh, green, and slightly fruity aroma is used to impart natural-smelling top notes to perfumes, cosmetics, and a variety of food and beverage products.[4]

Potential in Drug Development

While direct applications of this compound in drug development are not yet well-established, its status as a natural product and a versatile chemical intermediate suggests potential for its use as a building block in the synthesis of more complex bioactive molecules.[] The principles of early drug discovery often involve the exploration of natural product scaffolds for the development of new therapeutic agents.[17]

Experimental Protocols

Protocol for the Synthesis of this compound via Alkyne Hydrogenation

Objective: To synthesize this compound from 3-heptyn-1-ol with high stereoselectivity.

Materials:

-

3-Heptyn-1-ol

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Hexane (anhydrous)

-

Hydrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 3-heptyn-1-ol in anhydrous hexane.

-

Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline.

-

Flush the system with nitrogen, then introduce hydrogen gas via a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with dilute acid to remove quinoline, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

Protocol for GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Ionization Energy: 70 eV

-

Scan Range: m/z 40-400

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

Prepare the sample for analysis, which may involve extraction or dilution.

-

Inject a known volume of the standard solution and the sample into the GC-MS system.

-

Acquire the chromatograms and mass spectra.

-

Identify this compound in the sample by comparing its retention time and mass spectrum with that of the standard.

-

Quantify the amount of this compound in the sample by creating a calibration curve from a series of standard solutions of known concentrations.

Conclusion

This compound is a fascinating molecule that bridges the gap between the natural world and industrial applications. Its origins in the plant kingdom as a green leaf volatile have led to its widespread use in the flavor and fragrance industries. The stereoselective synthesis of this compound remains an important area of research, driven by the demand for its specific olfactory properties. While its role as a semiochemical is well-recognized, further research into its specific interactions with different insect species could open up new avenues for pest management. The potential for this compound and its derivatives in medicinal chemistry and drug discovery is an emerging area that warrants further investigation. This guide has provided a comprehensive overview of the current knowledge on this compound, highlighting its journey from a component of the "smell of green" to a valuable specialty chemical.

References

Sources

- 1. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 3. (Z)-3-hepten-1-ol, 1708-81-2 [thegoodscentscompany.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. lookchem.com [lookchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. (3E)-3-Hepten-1-ol | C7H14O | CID 5318018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Hepten-3-OL | C7H14O | CID 21057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hept-3-en-1-ol | C7H14O | CID 74363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-HEPTYN-1-OL(14916-79-1) 1H NMR spectrum [chemicalbook.com]

- 17. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of cis-3-Hepten-1-ol in Plant Signaling: Consolidating Current Knowledge and Charting Future Research

Abstract

cis-3-Hepten-1-ol is a C7 unsaturated alcohol belonging to the green leaf volatile (GLV) family, compounds renowned for their quintessential role in plant communication and defense. While its C6 analogue, (Z)-3-hexen-1-ol, has been the subject of extensive research, this compound remains a comparatively enigmatic component of the plant volatilome. This technical guide synthesizes the current, albeit limited, understanding of this compound, from its putative biosynthetic origins to its detection in various plant species. Recognizing the significant gaps in our knowledge, this document establishes a comprehensive framework for future research. We provide detailed, field-proven experimental protocols and propose hypothetical signaling pathways, drawing logical parallels from well-characterized GLVs. This guide is intended for researchers, scientists, and drug development professionals aiming to explore the untapped potential of C7 volatiles in modulating plant physiology and multitrophic interactions.

Introduction: The C7 Enigma in Plant Volatile Signaling

Plants perpetually interpret and respond to a complex symphony of chemical cues from their environment. Among the most critical of these are volatile organic compounds (VOCs), which act as a sophisticated language mediating interactions with insects, microbes, and neighboring plants. A prominent class of VOCs are the Green Leaf Volatiles (GLVs), a group of C6 and, to a lesser extent, C7 and C9 aldehydes, alcohols, and their esters. They are rapidly released upon tissue damage, serving as hallmark indicators of herbivore attack.